An In-depth Technical Guide to 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of the pyrazole derivative, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the synthesis, detailed characterization, and potential applications of this molecule, grounding our discussion in established chemical principles and data from closely related analogues.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of therapeutic agents. Molecules incorporating the pyrazole moiety have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The compound 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL, a functionalized pyrazole, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic value. Its hydroxyl group offers a reactive handle for further chemical modifications, enabling the exploration of a diverse chemical space in drug discovery programs.
Physicochemical Properties
While experimentally determined data for 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL is not extensively available in the public domain, we can predict its key properties based on its structure and the known properties of its precursor, 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₁₂N₂O | Based on structural analysis. |
| Molecular Weight | 140.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small organic molecules of this class. |
| Melting Point | Expected to be a solid with a distinct melting point, likely different from its ketone precursor. | The introduction of a hydroxyl group allows for hydrogen bonding, which generally increases the melting point compared to the corresponding ketone. |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in non-polar solvents. | The presence of the polar hydroxyl and pyrazole N-H groups will dominate its solubility profile. |
| Boiling Point | Higher than the corresponding ketone due to hydrogen bonding. | Intermolecular hydrogen bonding increases the energy required for vaporization. |
Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
The most direct and efficient synthetic route to 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL is through the reduction of its corresponding ketone, 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone (CAS 1123-48-4).[4] Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.
Caption: Synthetic pathway for 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL.
Experimental Protocol: Reduction of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone
Materials:
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1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone
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Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: In a round-bottom flask, dissolve 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone (1 equivalent) in anhydrous methanol under a nitrogen atmosphere.
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Cooling: Cool the solution to 0°C using an ice bath. This is a critical step to control the exothermic reaction upon addition of the reducing agent.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution while stirring. The slow addition helps to manage the reaction rate and prevent excessive foaming.
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Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0°C to decompose any unreacted NaBH₄.
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Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
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Extraction: To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The pyrazole alcohol product will partition into the organic layer.
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Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine. This removes any remaining inorganic salts and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Spectral Characterization (Predicted)
The following spectral data are predicted based on the expected transformation from the ketone precursor.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for confirming the conversion of the ketone to the alcohol.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Alcohol) | 3200-3600 | Broad |
| N-H (Pyrazole) | 3100-3300 | Medium, may overlap with O-H |
| C-H (Alkyl) | 2850-3000 | Sharp |
| C=O (Ketone) | Absent (Disappearance of the strong peak around 1680 cm⁻¹ from the starting material) | - |
| C=N, C=C (Pyrazole ring) | 1500-1600 | Medium to strong |
The key diagnostic feature will be the disappearance of the carbonyl (C=O) stretch and the appearance of a broad hydroxyl (O-H) stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N-H (Pyrazole) | ~12.0 | Broad singlet | 1H | - |
| CH-OH | ~4.8 | Quartet | 1H | ~6.5 |
| CH₃ (Pyrazole) | ~2.2 | Singlet | 3H | - |
| CH₃ (Pyrazole) | ~2.1 | Singlet | 3H | - |
| CH₃ (Ethanol) | ~1.4 | Doublet | 3H | ~6.5 |
| OH | Variable (depends on concentration and solvent) | Singlet | 1H | - |
¹³C NMR:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3, C5 (Pyrazole) | ~145, ~135 |
| C4 (Pyrazole) | ~115 |
| CH-OH | ~65 |
| CH₃ (Pyrazole) | ~13 |
| CH₃ (Pyrazole) | ~11 |
| CH₃ (Ethanol) | ~23 |
The most significant changes from the ketone precursor in the ¹³C NMR spectrum will be the disappearance of the carbonyl carbon signal (around 200 ppm) and the appearance of the CH-OH carbon signal in the 60-70 ppm region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (140.18 g/mol ). Common fragmentation patterns would involve the loss of a methyl group (-15 amu), a water molecule (-18 amu), or the ethyl alcohol side chain.
Reactivity and Further Functionalization
The primary reactive sites of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL are the hydroxyl group and the N-H proton of the pyrazole ring.
Caption: Potential functionalization reactions of the target molecule.
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Esterification: The hydroxyl group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding esters. These esters can serve as prodrugs or as intermediates for further transformations.
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Etherification: Deprotonation of the hydroxyl group with a strong base like sodium hydride, followed by reaction with an alkyl halide (Williamson ether synthesis), will yield ether derivatives.
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N-Alkylation of the Pyrazole Ring: The N-H proton of the pyrazole ring can be deprotonated with a suitable base, and the resulting anion can be alkylated to introduce substituents at the N1 position. This is a common strategy to modulate the physicochemical and pharmacological properties of pyrazole-containing compounds.
Potential Applications in Drug Discovery and Development
Given the established importance of the pyrazole scaffold in medicinal chemistry, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL is a promising starting point for the development of novel therapeutic agents.[2][3]
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Scaffold for Library Synthesis: This molecule can be used as a versatile scaffold in combinatorial chemistry to generate libraries of diverse pyrazole derivatives for high-throughput screening against various biological targets.
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Analgesic and Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent analgesic and anti-inflammatory activities, often through the inhibition of cyclooxygenase (COX) enzymes. The structural features of this molecule could be optimized to develop novel non-steroidal anti-inflammatory drugs (NSAIDs).
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Anticancer Agents: The pyrazole ring is present in several approved and investigational anticancer drugs.[3] By further functionalizing the hydroxyl group or the pyrazole nitrogen, it may be possible to design new compounds that target specific signaling pathways involved in cancer progression.
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Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi, suggesting that derivatives of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL could be explored for this purpose.
Conclusion
1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL is a valuable, functionalized pyrazole derivative that can be readily synthesized from its corresponding ketone. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reliably predicted based on established chemical principles. Its versatile structure, featuring a reactive hydroxyl group and the biologically significant pyrazole core, makes it an attractive building block for the synthesis of novel compounds with potential applications in drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this molecule is warranted to fully explore its therapeutic potential.
References
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El Kodadi, M.; Malek, F.; Ramdani, A. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank2004 , 2004, M369. [Link]
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SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
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Zhang, L., et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Frontiers in Pharmacology2021 , 12, 738025. [Link]
